molecular formula C8H6FNO2 B2569065 1-Fluoro-2-isocyanato-3-methoxybenzene CAS No. 1525373-03-8

1-Fluoro-2-isocyanato-3-methoxybenzene

Cat. No.: B2569065
CAS No.: 1525373-03-8
M. Wt: 167.139
InChI Key: BJBUBFCTLAOJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-isocyanato-3-methoxybenzene is an organic compound with the molecular formula C8H6FNO2 It is characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-isocyanato-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-fluoro-2-nitro-3-methoxybenzene with phosgene to form the isocyanate group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of specialized equipment to handle the reactive intermediates and ensure safety.

Chemical Reactions Analysis

1-Fluoro-2-isocyanato-3-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Fluoro-2-isocyanato-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyanato-3-methoxybenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical reactions to achieve the desired transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

1-Fluoro-2-isocyanato-3-methoxybenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-fluoro-2-isocyanato-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUBFCTLAOJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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